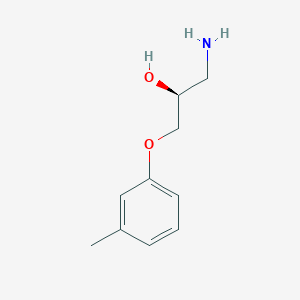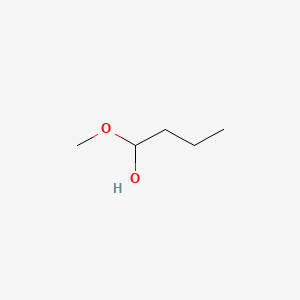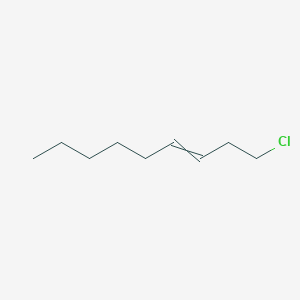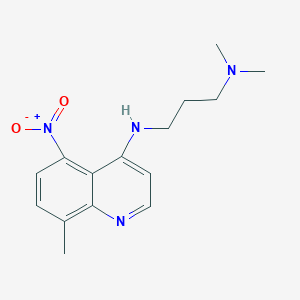
1,3-Propanediamine, N,N-dimethyl-N'-(8-methyl-5-nitro-4-quinolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- is a chemical compound with a complex structure that includes both aliphatic and aromatic components
Métodos De Preparación
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- involves multiple steps. One common method includes the reaction of 1,3-propanediamine with N,N-dimethylamine and 8-methyl-5-nitro-4-quinoline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods often involve the use of fixed-bed reactors and hydrogenation processes. For example, the intermediate dimethylaminopropionitrile can be hydrogenated using a Raney-Nickel catalyst under high pressure to produce N,N-dimethyl-1,3-propanediamine .
Análisis De Reacciones Químicas
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to control the reaction rate and yield. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparación Con Compuestos Similares
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- can be compared with similar compounds such as:
N,N-Dimethyl-1,3-propanediamine: This compound has similar structural features but lacks the quinoline moiety, making it less complex and with different reactivity.
1,3-Bis(methylamino)propane: Another related compound with similar aliphatic structure but without the aromatic quinoline component.
N,N-Dimethyltrimethylenediamine: This compound shares the dimethylamino groups but differs in the overall structure and properties
The uniqueness of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- lies in its combination of aliphatic and aromatic components, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
145363-53-7 |
|---|---|
Fórmula molecular |
C15H20N4O2 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-(8-methyl-5-nitroquinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-11-5-6-13(19(20)21)14-12(7-9-17-15(11)14)16-8-4-10-18(2)3/h5-7,9H,4,8,10H2,1-3H3,(H,16,17) |
Clave InChI |
UQSMDQGHUADVPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC=N2)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)


![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)
![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)
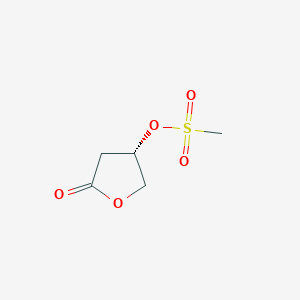
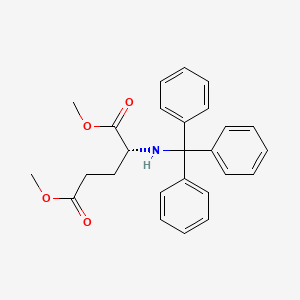
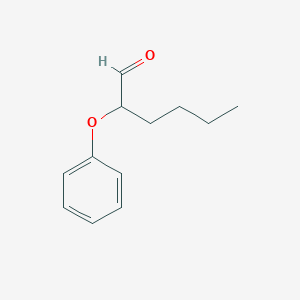
![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
